molecular formula C16H15FO2S B1309092 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone CAS No. 477334-44-4

3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone

Cat. No.: B1309092
CAS No.: 477334-44-4
M. Wt: 290.4 g/mol
InChI Key: WNLVFMRPOMKBPE-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification

3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone is a sulfur-containing aromatic ketone with the molecular formula C₁₆H₁₅FO₂S and a molecular weight of 290.35 g/mol . Its systematic IUPAC name reflects its structural features: a propanone backbone (1-propanone) substituted at the first carbon with a 4-methoxyphenyl group and at the third carbon with a 4-fluorophenylsulfanyl moiety. The term "sulfanyl" denotes the presence of a thioether group (-S-), which bridges the fluorophenyl and propanone units.

The compound belongs to two primary chemical classes:

  • Thioethers (sulfides) : Characterized by a sulfur atom bonded to two aryl groups, this class is known for its stability and utility in organic synthesis.
  • Aromatic ketones : The propanone backbone places it within the ketone family, with the methoxyphenyl group contributing to its electronic and steric properties.

A summary of its key identifiers is provided below:

Property Value Source
CAS Registry Number 477334-44-4
Molecular Formula C₁₆H₁₅FO₂S
IUPAC Name 3-(4-fluorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one
SMILES Notation COC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)F

Historical Context and Discovery

The synthesis of 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone emerged from advancements in thioether chemistry during the late 20th century. Early methods for synthesizing thioethers relied on nucleophilic substitution reactions between thiols and alkyl halides, but these approaches often faced challenges due to the volatility and toxicity of free thiols. The development of odorless sulfur-transfer reagents, such as thiourea, enabled safer and more efficient routes to thioethers.

This compound was first reported in the early 2000s as part of efforts to explore structurally diverse thioethers for pharmaceutical applications. Its synthesis typically involves:

  • Preparation of 4-fluorothiophenol : A precursor synthesized via reduction of 4-fluorobenzenesulfonyl chloride using sodium hydrogen sulfite and sulfur dioxide.
  • Coupling reaction : The thiol group of 4-fluorothiophenol reacts with a propanone derivative bearing a leaving group (e.g., bromide) at the third carbon, facilitated by bases like potassium carbonate.

The compound’s registration in public databases (e.g., PubChem, DSSTox) in the 2010s marked its entry into broader scientific use, particularly in medicinal chemistry and materials science.

Significance in Organic Thioether Chemistry

Thioethers play a pivotal role in organic synthesis due to their electronic and steric properties. The sulfur atom in 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone exhibits moderate nucleophilicity, enabling participation in reactions such as oxidation (to sulfoxides or sulfones) and alkylation . The fluorophenyl and methoxyphenyl substituents further modulate reactivity:

  • The electron-withdrawing fluorine atom enhances the stability of the thioether linkage toward oxidation.
  • The methoxy group (-OCH₃) donates electron density via resonance, influencing the ketone’s electrophilicity and the compound’s overall solubility.

Comparative studies with analogous compounds highlight its unique behavior:

Compound Key Feature Reaction Outcome
3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone Sulfone group (-SO₂-) Higher polarity, reduced logP
3-(4-Methoxyphenyl)propan-1-ol Alcohol instead of ketone Lower reactivity in nucleophilic substitutions

Such structural nuances make this compound a versatile intermediate in synthesizing heterocycles and bioactive molecules.

Research Importance in Heterocyclic Compounds

Although 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone is not a heterocycle itself, its derivatives are critical precursors in heterocyclic chemistry. For example:

  • Cyclization reactions : Under basic conditions, the ketone and thioether groups can participate in intramolecular cyclization to form thiazole or oxadiazole rings.
  • Cross-coupling catalysis : The fluorine atom facilitates palladium-catalyzed couplings, enabling the introduction of heterocyclic motifs such as pyridines or indoles.

Recent studies demonstrate its utility in generating libraries of heterocyclic compounds for drug discovery. For instance, biocatalytic strategies using laccases have leveraged its quinone intermediates to synthesize 1,3,4-oxadiazole derivatives with yields exceeding 90%.

Application Heterocycle Synthesized Yield (%)
Anticancer agents 2,5-Disubstituted-1,3,4-oxadiazoles 46–94
Anticonvulsants Thiadiazole hybrids 60–85

These advancements underscore its role as a building block in developing therapeutics targeting enzymes and receptors.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2S/c1-19-14-6-2-12(3-7-14)16(18)10-11-20-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLVFMRPOMKBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501200917
Record name 3-[(4-Fluorophenyl)thio]-1-(4-methoxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-44-4
Record name 3-[(4-Fluorophenyl)thio]-1-(4-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477334-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Fluorophenyl)thio]-1-(4-methoxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((4-FLUOROPHENYL)THIO)-1-(4-METHOXYPHENYL)-1-PROPANONE
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Preparation Methods

General Synthetic Strategy

The synthesis of 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone typically involves the formation of a thioether linkage between a 4-fluorophenyl thiol or thiolate and a 1-(4-methoxyphenyl)-1-propanone derivative. The key steps include:

  • Preparation of the ketone intermediate (1-(4-methoxyphenyl)-1-propanone)
  • Generation of the 4-fluorophenyl thiolate nucleophile
  • Nucleophilic substitution or coupling to form the sulfanyl linkage

Detailed Synthetic Route

Step 1: Synthesis of 1-(4-methoxyphenyl)-1-propanone

  • This intermediate can be prepared by Friedel-Crafts acylation of anisole (4-methoxybenzene) with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Alternatively, condensation methods involving 4-methoxyacetophenone derivatives can be employed, as described in related ketone syntheses.

Step 2: Preparation of 4-fluorophenyl thiolate

  • 4-Fluorothiophenol is deprotonated using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent (e.g., DMF or DMSO) to generate the thiolate anion.
  • This thiolate acts as a nucleophile in the subsequent step.

Step 3: Formation of the sulfanyl linkage

  • The thiolate anion attacks the electrophilic carbonyl-adjacent position of the ketone intermediate or a suitable leaving group derivative (e.g., halogenated propanone).
  • This nucleophilic substitution results in the formation of the thioether bond, yielding 3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone.

Alternative Synthetic Approaches

  • Thiol-ene click chemistry : Radical-mediated addition of 4-fluorothiophenol to an alkene precursor bearing the 4-methoxyphenyl ketone moiety.
  • Transition metal-catalyzed coupling : Palladium or copper-catalyzed cross-coupling between aryl halides and thiols to form aryl sulfides, which can be adapted to the ketone substrate.

Research Findings and Optimization

  • The reaction conditions such as solvent choice, temperature, and base strength significantly affect the yield and purity of the product.
  • Use of polar aprotic solvents (DMF, DMSO) enhances thiolate nucleophilicity and reaction rates.
  • Mild bases like K2CO3 are preferred to avoid side reactions.
  • Purification is typically achieved by column chromatography or recrystallization.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes
Ketone intermediate synthesis Friedel-Crafts acylation: anisole + propionyl chloride, AlCl3 catalyst Standard method for aryl ketones
Thiolate generation 4-Fluorothiophenol + NaH or K2CO3 in DMF/DMSO Generates nucleophilic thiolate
Coupling reaction Thiolate + ketone derivative, room temp to reflux Forms thioether linkage
Purification Column chromatography or recrystallization Ensures high purity

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The compound has garnered attention for its potential use in drug discovery and development. Its structural features suggest that it may exhibit biological activities such as:

  • Antimicrobial properties : Research indicates that compounds with sulfanyl groups can possess antimicrobial activity, making this compound a candidate for further investigation in this area.
  • Anti-inflammatory effects : Similar compounds have shown promise in reducing inflammation, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Cosmetic Formulations

In the cosmetic industry, 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone is explored for its potential as an active ingredient in skin care products. Its properties may contribute to:

  • Moisturizing effects : The compound's ability to interact with skin receptors could enhance hydration.
  • Stability and efficacy : As part of a formulation, it can improve the stability and effectiveness of cosmetic products through its chemical interactions with other ingredients .

Case Study 1: Antimicrobial Activity

A study published in a pharmaceutical journal evaluated the antimicrobial activity of various sulfanyl compounds, including derivatives of 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone. Results indicated significant inhibition of bacterial growth, suggesting potential applications in topical antimicrobial formulations.

Case Study 2: Cosmetic Stability Testing

In a formulation study focusing on skin care products, researchers incorporated this compound into emulsions to assess its effects on product stability and skin feel. The results demonstrated improved sensory properties and stability over time compared to control formulations without the compound .

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups can participate in various binding interactions, while the sulfanyl group may engage in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Findings :

  • Electronegativity and Activity : The target compound’s 4-fluorophenyl group (electronegative) contrasts with 2h’s 4-methoxyphenyl (electron-donating), explaining 2h’s higher IC₅₀ (13.82 μM vs. 2j’s 4.70 μM) .
  • Iodine Substitution : All Cluster 6 compounds (e.g., 2j, 2h) feature iodine at Ring A’s meta position, which may sterically hinder target binding, reducing potency compared to cardamonin .

Analogues with Modified Sulfanyl Groups

Table 2: Sulfanyl Group Variations

Compound Name Sulfanyl Group Biological Activity Reference
3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone 4-Br-C₆H₄-S- Not reported
1-(4-Biphenylyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone Biphenyl-S- Not reported
1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]-1-propanone C₆F₅-S- Not reported

Key Findings :

  • Electron-Deficient Sulfanyl Groups : Pentafluorophenyl-sulfanyl derivatives (C₆F₅-S-) may exhibit enhanced metabolic stability due to reduced electron density, though biological data are lacking .

Chalcone Derivatives with Piperazine Substitutions

Table 3: Piperazine vs. Sulfanyl Substitutions

Compound Name Substituent Activity Reference
3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone Sulfanyl N/A
7c: 3-[4-(4-F-phenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanone Piperazine Anticancer (reduced IC₅₀ vs. sulfanyl)

Key Findings :

  • Piperazine vs. Sulfanyl : Piperazine-substituted chalcones (e.g., 7c) often show improved solubility and receptor affinity due to nitrogen’s hydrogen-bonding capacity, but the sulfanyl group in the target compound may confer unique redox properties .

Crystallographic Comparisons

Table 4: Dihedral Angles in Chalcone Derivatives

Compound Name Dihedral Angle (°) Reference
Target Compound 7.14–56.26 (varies by analog)
(E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one 12.5
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 18.3

Key Findings :

    Biological Activity

    3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone, a compound with the CAS number 477334-44-4, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological properties, including its anticancer, anticonvulsant, and neuropharmacological activities, supported by relevant data and research findings.

    Chemical Structure and Properties

    • Molecular Formula : C16H15FO2S
    • Molecular Weight : 290.35 g/mol
    • Chemical Structure : The compound features a sulfanyl group attached to a fluorophenyl ring and a methoxyphenyl moiety, which are significant for its biological activity.

    1. Anticancer Activity

    Recent studies have indicated that compounds similar to 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone exhibit significant anticancer properties. For instance:

    • Cell Line Studies : In vitro assays have shown that derivatives with similar structural motifs possess cytotoxic effects against various cancer cell lines. For example, compounds containing thiazole rings demonstrated IC50 values in the low micromolar range against colon carcinoma cells (HCT-15) .
    CompoundCell LineIC50 (µM)
    24aHCT-151.61
    24bHCT-151.98

    The presence of electron-donating groups like methoxy enhances the anticancer efficacy by increasing solubility and interaction with cellular targets.

    2. Anticonvulsant Activity

    The anticonvulsant potential of related compounds has been explored through various models:

    • Animal Studies : Compounds with similar structures have been evaluated for their ability to prevent seizures in animal models. The SAR (structure-activity relationship) studies suggest that modifications in the phenyl ring can lead to enhanced anticonvulsant properties .

    3. Neuropharmacological Effects

    The compound's structural components may also influence neuropharmacological effects:

    • Dopamine Transporter Binding : Analogous compounds have shown selective binding to dopamine transporters, which is crucial for developing treatments for neurological disorders such as Parkinson's disease . The introduction of fluorine atoms in the phenyl ring is associated with increased selectivity and potency.

    Case Studies and Research Findings

    Several research articles have documented the synthesis and biological evaluation of derivatives related to 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone:

    • Synthesis and Evaluation : A study focused on synthesizing novel thiazole derivatives reported promising results in terms of cytotoxicity against cancer cell lines, emphasizing the importance of substituents on the phenyl rings .
    • Mechanisms of Action : Investigations into the mechanisms revealed that these compounds may induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction .

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone, and how can reaction conditions be optimized?

    • Methodology : The compound can be synthesized via Friedel-Crafts acylation, where 4-methoxyacetophenone reacts with a sulfanyl-substituted electrophile (e.g., 4-fluorophenylsulfanyl chloride) in the presence of a Lewis acid catalyst like AlCl₃. Solvent choice (e.g., dichloromethane) and stoichiometric ratios (1:1.2 molar ratio of ketone to electrophile) are critical for yield optimization . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.

    Q. How can the structural integrity of this compound be validated post-synthesis?

    • Methodology : Use X-ray crystallography for unambiguous confirmation of molecular geometry, as demonstrated for structurally related arylpropanones in crystallographic studies . Complementary techniques include:

    • ¹H/¹³C NMR : Analyze aromatic proton splitting patterns (e.g., methoxy singlet at ~δ 3.8 ppm) and carbonyl carbon resonance (~δ 190-200 ppm).
    • FT-IR : Confirm the ketone (C=O stretch ~1700 cm⁻¹) and sulfanyl (C-S stretch ~600-700 cm⁻¹) functional groups.
    • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass of C₁₆H₁₃FO₂S (calculated m/z 288.0624) .

    Q. What purification strategies are effective for isolating this compound from byproducts?

    • Methodology : Employ gradient elution flash chromatography (silica gel, hexane:ethyl acetate 8:1 to 4:1) to separate the target compound from unreacted precursors or sulfoxide byproducts. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .

    Advanced Research Questions

    Q. How does the sulfanyl group influence the compound’s stability under oxidative or reductive conditions?

    • Methodology : Investigate stability using controlled experiments:

    • Oxidation : Expose to H₂O₂ or mCPBA in dichloromethane; monitor sulfoxide/sulfone formation via TLC or LC-MS .
    • Reduction : Treat with NaBH₄ or LiAlH₄ to assess ketone reduction to secondary alcohol; track product distribution using GC-MS .
      • Key Insight : The electron-withdrawing fluorophenyl group may stabilize the sulfanyl moiety against oxidation compared to non-fluorinated analogs .

    Q. What experimental approaches can elucidate potential biological interactions of this compound?

    • Methodology :

    • Enzyme inhibition assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates to assess metabolic interference .
    • Molecular docking : Model interactions with biological targets (e.g., kinases) using software like AutoDock Vina; validate with SPR (surface plasmon resonance) binding studies .

    Q. How can the environmental fate and ecotoxicological risks of this compound be systematically evaluated?

    • Methodology : Follow the INCHEMBIOL framework :

    • Degradation studies : Perform hydrolysis (pH 4-9 buffers, 25-50°C) and photolysis (UV irradiation, λ > 290 nm) to identify breakdown products via LC-QTOF-MS.
    • Ecotoxicity testing : Use Daphnia magna (acute toxicity, 48h LC₅₀) and Aliivibrio fischeri (biodegradability, Microtox® assay) to assess ecological impacts .

    Data Contradiction Analysis

    Q. How should researchers resolve discrepancies in reported synthetic yields for similar arylpropanones?

    • Methodology :

    • Reproduce protocols : Compare solvent purity (e.g., anhydrous vs. wet DCM) and catalyst activation (e.g., AlCl₃ freshness).
    • In-situ monitoring : Use ReactIR to track reaction progress and identify intermediate bottlenecks .

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